![molecular formula C23H19FN4OS B2675865 3,4-dihydro-1H-isoquinolin-2-yl-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone CAS No. 1298024-30-2](/img/structure/B2675865.png)

3,4-dihydro-1H-isoquinolin-2-yl-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

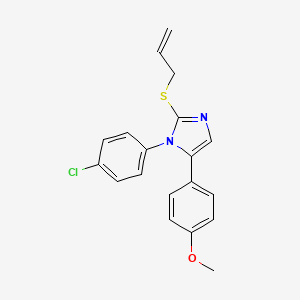

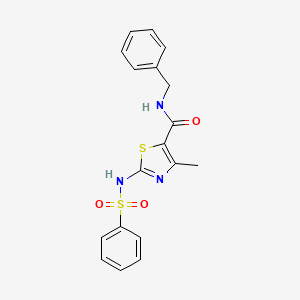

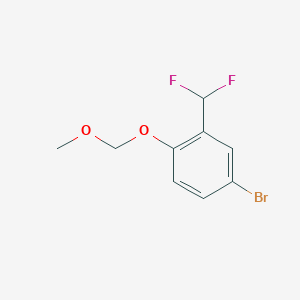

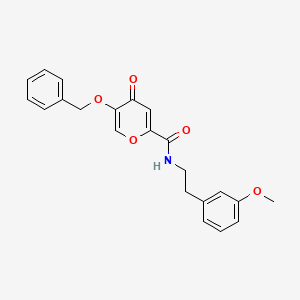

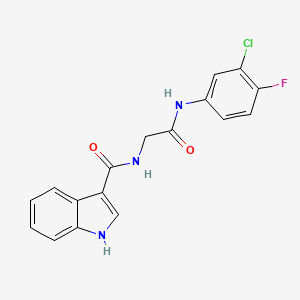

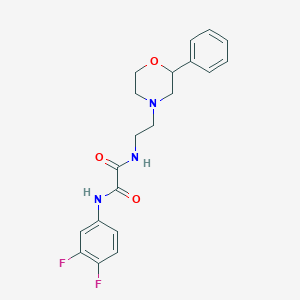

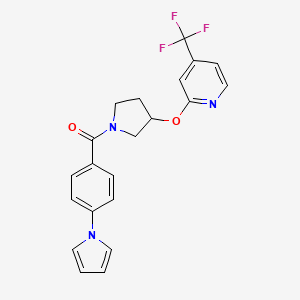

The compound is a complex organic molecule with several functional groups. It contains an isoquinoline group, a pyrazolidine group, a thiazole group, and a fluorophenyl group. These groups are common in many pharmaceuticals and could imply a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially allow for a variety of conformations and could impact the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the thiazole and pyrazolidine rings could potentially undergo a variety of substitution or addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorophenyl group could increase its lipophilicity, potentially impacting its solubility and permeability .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

One study on a structurally related tetrahydroisoquinoline derivative, LFZ-4-46, highlighted its potential as an anticancer agent. LFZ-4-46 induced apoptosis and cell cycle arrest in human breast and prostate cancer cells via DNA damage and activation of the MAPKs pathway. The compound showed significant inhibitory effects on the viability of cancer cells in a time- and dose-dependent manner, with minimal effects on non-cancerous cells. This suggests that derivatives of 3,4-dihydro-1H-isoquinolin-2-yl compounds could serve as lead compounds for cancer treatment (Xu et al., 2021).

Antimicrobial and Antitubercular Activities

Another study synthesized novel 4(3H)-quinazolinone derivatives with potential anti-inflammatory and analgesic activities. This research opens up possibilities for derivatives of 3,4-dihydro-1H-isoquinolin-2-yl compounds in creating new therapeutic agents with minimized side effects (Farag et al., 2012).

Synthetic Methodologies and Chemical Characterization

The synthesis and characterization of compounds similar to 3,4-dihydro-1H-isoquinolin-2-yl derivatives have been detailed in several studies. For instance, one study presented the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone through double C2/C3 functionalization of quinoline, showcasing the versatility in synthetic approaches for constructing complex molecules with potential biological activities (Belyaeva et al., 2018).

Structural and Antitumour Activity

Research into the structural analysis and antitumor activity of similar compounds, such as 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrates the potential of these molecules in inhibiting the proliferation of various cancer cell lines. This emphasizes the importance of structural characterization in understanding the mechanism of action of these compounds (Tang & Fu, 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4OS/c1-14-21(30-22(25-14)16-6-8-18(24)9-7-16)19-12-20(27-26-19)23(29)28-11-10-15-4-2-3-5-17(15)13-28/h2-9,19-20,26-27H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDWVZDLXUDHCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2675783.png)

![3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2675787.png)

![5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2675788.png)

methyl}phenol](/img/structure/B2675789.png)

![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2675794.png)

![N-(2-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675800.png)

![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675803.png)